Ethylenediamine monohydrochloride

Catalog No.
S596192
CAS No.
18299-54-2
M.F
C2H8N2
H2NCH2CH2NH2
C2H8N2
M. Wt
60.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine monohydrochloride

CAS Number

18299-54-2

Product Name

Ethylenediamine monohydrochloride

IUPAC Name

ethane-1,2-diamine

Molecular Formula

C2H8N2
H2NCH2CH2NH2
C2H8N2

Molecular Weight

60.10 g/mol

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2

InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N

SMILES

C(CN)N.Cl

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/
Sol in benzene unless insufficiently dried; slightly sol in ether
SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER
Water solubility = 1X10+6 mg/l
Miscible with water, oxygenated and aromatic solvents
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

1,2-diaminoethane, 1,2-ethanediamine, edamine, ethane-1,2-diamine, ethyl diamine, ethylenediamine, ethylenediamine (1:1) sulfate, ethylenediamine (1:1) sulfite, ethylenediamine conjugate acid, ethylenediamine dihydrobromide, ethylenediamine dihydrochloride, ethylenediamine dihydrogen iodide, ethylenediamine dihydroiodide, ethylenediamine dinitrate, ethylenediamine hydrochloride, ethylenediamine monohydrochloride, ethylenediamine phosphate, ethylenediamine sulfate, ethylenediamine, 3H-labeled cpd

Canonical SMILES

C(CN)N

Ethylenediamine monohydrochloride is a chemical compound derived from ethylenediamine, a bivalent amine with the formula C2H9ClN2C_2H_9ClN_2. It appears as a white crystalline solid and is highly soluble in water. Ethylenediamine itself is a colorless liquid with a strong ammonia-like odor, widely recognized for its basicity and reactivity due to the presence of two primary amino groups. Ethylenediamine monohydrochloride is typically formed when ethylenediamine reacts with hydrochloric acid, resulting in the addition of a hydrochloride group, which enhances its solubility and stability in aqueous solutions .

  • Toxicity: EDA•HCl is moderately toxic by ingestion, inhalation, or skin contact [].
  • Skin and eye irritant: Exposure can cause irritation and burns [].
  • Corrosive: Concentrated solutions can be corrosive to metals [].
  • Flammability: Non-flammable, but can decompose upon heating, releasing toxic fumes [].

Coordination Chemistry:

EDM plays a crucial role in coordination chemistry as a chelating agent. Its two amine groups can form strong, stable bonds with metal ions, creating well-defined coordination complexes. These complexes are used in various research areas, including:

  • Catalysis: EDM-metal complexes can act as efficient catalysts for various chemical reactions, such as hydrogenation, oxidation, and polymerization .
  • Material Science: Tailoring the properties of materials like polymers, semiconductors, and luminescent materials can be achieved using EDM-metal complexes .
  • Biomedical Applications: Designing drugs and therapeutic agents often involves the use of EDM-metal complexes. These complexes can target specific biological molecules due to their unique properties .

Analytical Chemistry:

EDM finds applications in analytical chemistry due to its complexation abilities and ability to form precipitates with various metal ions. These properties are utilized in:

  • Gravimetric Analysis: This technique involves determining the mass of an analyte by precipitating it as an insoluble compound. EDM can be used to precipitate certain metal ions, allowing for their quantitative determination .
  • Masking Agent: In some analytical procedures, it's necessary to prevent certain metal ions from interfering with the analysis of the desired analyte. EDM can act as a masking agent by selectively complexing with interfering ions, preventing their participation in the analytical process .

Other Applications:

Beyond coordination and analytical chemistry, EDM has various other uses in scientific research, including:

  • Organic Synthesis: EDM can act as a base or nucleophile in organic synthesis reactions, facilitating the formation of desired organic compounds .
  • Buffering Agent: EDM can be used to prepare buffer solutions due to its ability to maintain a constant pH within a specific range .
  • Cell Culture: EDM finds application in cell culture media as a source of nitrogen and can also contribute to maintaining a stable pH .
Typical of primary amines. It can undergo:

  • Acid-Base Reactions: As a basic amine, it reacts with acids to form salts. For instance, reacting ethylenediamine with hydrochloric acid yields ethylenediamine monohydrochloride.
  • Nucleophilic Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in S_N2 reactions with alkyl halides and aromatic compounds .
  • Formation of Chelates: Ethylenediamine monohydrochloride can chelate metal ions, forming stable complexes that are crucial in various industrial applications .

The synthesis of ethylenediamine monohydrochloride typically involves:

  • Reaction of Ethylenediamine with Hydrochloric Acid: This straightforward method involves adding hydrochloric acid to ethylenediamine, resulting in the formation of ethylenediamine monohydrochloride.
  • Industrial Production: Ethylenediamine itself is produced by treating 1,2-dichloroethane with ammonia under pressure, followed by purification steps that may include the formation of hydrochloride salts .

Ethylenediamine monohydrochloride has various applications across different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.
  • Chelating Agents: It is used to form chelates with metal ions, which are essential in agriculture and industry.
  • Biochemical Research: The compound is utilized in laboratories for protein solubilization and as a reagent in biochemical assays .
  • Pharmaceuticals: Its derivatives play roles in drug formulations and therapeutic agents.

Research has shown that ethylenediamine monohydrochloride interacts with various substrates through nucleophilic substitution mechanisms. Studies have measured reaction rates against different substrates, indicating that the compound's reactivity can be influenced by factors such as concentration and the nature of the electrophile involved. These interactions are critical for understanding its role in organic synthesis and biological systems .

Ethylenediamine monohydrochloride shares similarities with several related compounds due to its structure and functional groups. Here are some notable comparisons:

CompoundFormulaKey Features
Ethylenediaminetetraacetic acidC10H16N2O8A strong chelating agent widely used in biochemistry
DiethylenetriamineC4H12N4Contains three amino groups; used in polymer synthesis
TriethylenetetramineC6H18N4More complex structure; used in adhesives and coatings
N,N-Diethyl-1,2-ethanediamineC6H16N2A derivative used for specific chemical applications

Uniqueness

Ethylenediamine monohydrochloride is unique due to its specific combination of properties as a primary amine and its ability to form stable hydrochloride salts, which enhances its solubility and reactivity compared to other amines. Its role as both a building block in synthesis and a chelating agent distinguishes it from similar compounds that may not possess these dual functionalities .

Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide.
Liquid
Colorless, viscous liquid with an ammonia-like odor; [NIOSH]
COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR.
Colorless, viscous liquid with an ammonia-like odor.
Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]

Color/Form

Water-white liquid
Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

XLogP3

-2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

60.068748264 g/mol

Monoisotopic Mass

60.068748264 g/mol

Boiling Point

241 °F at 760 mmHg (EPA, 1998)
116-117 °C
117.00 to 118.00 °C. @ 760.00 mm Hg
117 °C
241 °F

Flash Point

93 °F (EPA, 1998)
93 °F
104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/
110 °F (closed cup)
33.9 °C (open cup), 43.3 °C (closed cup)
34 °C c.c.

Heavy Atom Count

4

Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
2.07 (AIR= 1)
Relative vapor density (air = 1): 2.1
2.07

Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float
0.898 @ 25 °C/4 °C
Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F)
Relative density (water = 1): 0.9
0.91

Odor

Ammonia-like

Odor Threshold

Odor Threshold Low: 1.0 [mmHg]
Odor Threshold High: 11.0 [mmHg]
Odor threshold from CHEMINFO
Water odor threshold: 16000 mg/l @ pKa of 10.0. Air odor threshold: 1.0 ppm. Odor Safety Class: C. C= Odor safety factor from 1-26. Less than 50% of distracted persons perceive warning of TLV.
Odor recognition in air= 3.40 ppm (purity not specified)
Odor low= 2.50 mg/cu m; Odor high= 28.0 mg/cu m

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides and ammonia/.

Melting Point

46 °F (EPA, 1998)
8.5 °C
11 °C
47 °F

UNII

60V9STC53F

Related CAS

27308-78-7
14852-17-6 (unspecified phosphate)
15467-15-9 (unspecified hydrochloride)
18299-54-2 (mono-hydrochloride)
20829-66-7 (dinitrate)
22029-36-3 (sulfate[1:1])
25723-52-8 (unspecified sulfate)
333-18-6 (di-hydrochloride)
5700-49-2 (di-hydriodide)
624-59-9 (di-hydrobromide)

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ethylenediamine is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

Medication (Vet): has been used as a urinary acidifier

Mechanism of Action

Ethylenediamine (EDA) acted as a gamma-aminobutyric acid (GABA) agonist by enhancing (3)H-labeled diazepam binding to well-washed rat forebrain membrane prepn in a bicuculline-sensitive manner, although its potency was 700-800 fold less than that of gamma-aminobutyric acid. Ethylenediamine was more than 3750-fold weaker than gamma-aminobutyric acid as a displacer of (3)H-gamma-aminobutyric acid bound to membrane receptors & was more than 40-fold weaker than gamma-aminobutyric acid at (3)H-gamma-aminobutyric acid uptake sites. Its most potent action was as an inhibitor of beta-alanine uptake into rat cerebral cortex slices.
The release of (3)H gamma-aminobutyric acid (GABA) from Mueller (glial) cells was studied in the rat retina by a double isotope-labeling technique in which Mueller cells are preloaded with (3)H-gamma-aminobutyric acid while a population of neurons is prelabeled with (14)C-labeled glycine. The effects of 2 depolarizing agents, high K+ and veratridine, and the gamma-aminobutyric acid mimetic, ethylenediamine (EDA), on transmitter release from glial cells and neurons were simultaneously determined. Ethylenediamine released (3)H-gamma-aminobutyric acid readily, whereas little (14)C-glycine release was observed.

Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998)
12.1 [mmHg]
12.1 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 1.4
11 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.

Other CAS

18299-54-2
333-18-6

Absorption Distribution and Excretion

After oral administration its bioavailability is about 0.34, due to a substantial first-pass effect.
Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration.
Vd = 0.133 l/kg
/Diamines/ are absorbed through the skin. /Diamines/
Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Urinary excretion was the primary route of elimination accounting for 42 to 65% of the admin radioactivity. Fecal excretion was 5-32%, depending upon the route. Six to 9% was eliminated via expired air in the form of CO2. At 48 hr, 11-21% of radioactivity remained in the various organs & the carcass. Thyroid, bone marrow, liver, and kidney contained relatively higher concn. The route of admin did not appear to change the metabolic profile. As the dosage incr from 5 to 50 to 500 mg/kg, there was a pattern of accumulation of ethylenediamine with a corresponding decr of metabolite formation.
Plasma concn of ethylenediamine (EDA) were examined after oral and iv admin of aminophylline (theophylline and ethylenediamine mixture) to 3 healthy subjects. Ethylenediamine was not detectable after 2 hr.
(14)C-Labeled ethylenediamine (EDA) was accumulated by slices of adult rat cerebral cortex, although the tissue:medium ratios were much lower than those for gamma-aminobutyric acid. EDA uptake was temp-dependent and appeared to take place by both sodium dependent and sodium independent mechanisms. Inhibition studies indicate that ethylenediamine may be transported in part by the small basic amino acid transport system and in part by polyamine systems shown to be present in brain tissue. Potassium-stimulated, calcium dependent release of radioactivity from brain slices labeled with (14)C-ethylenediamine in the presence of sodium ions was observed. Extracellular ethylenediamine stimulated the release of (3)H-gamma-aminobutyric acid and (3)H-labeled beta-alanine from preloaded slices, although gamma-aminobutyric acid and beta-alanine did not stimulate (14)C-ethylenediamine release. Apparently, extracellular ethylenediamine counter-exchanges with intracellular gamma-aminobutyric acid or beta-alanine, but ethylenediamine which is accumulated by the tissue is then bound or moved to pools not directly accessible to these amino acids.
Transdermal therapeutic systems /which/ employ rate controlling membranes affixed to skin deliver medication to the blood stream at a constant rate. The transdermal route of absorption bypasses the gastrointestinal tract and avoids first pass inactivation by the liver.

Metabolism Metabolites

Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Six to 9% of the admin radioactivity was eliminated via expired air in the form of (14)CO2. n-Acetylethylenediamine, a major metabolite, accounted for approx half of the urinary radioactivity. Depending on the dosage level, 2-49% of the radioactivity was unchanged parent cmpd. The route of admin did not appear to change the metabolic profile.

Associated Chemicals

Ethylenediamine dihydrochloride;333-18-6

Wikipedia

Ethylenediamine
Halazepam

Biological Half Life

Ethylenediamine has a short half life of ~0.55 hours.

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

Catalytic reaction of ethylene glycol or ethylene dichloride and ammonia (Ni or Cu catalysts are used)
Ethylenediamine is produced mainly by reacting ethylene chloride with aqueous or liquid ammonia at about 100 °C.
The reaction of ethanolamine with ammonia ... In a continuous procedure, ethanolamine, ammonia, and hydrogen are passed over a cobalt catalyst at 20 MPa and 150-230 °C.
Reaction of ethylene oxide with ammonia

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
1,2-Ethanediamine: ACTIVE
1,2-Ethanediamine, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Method of purification is redistillation
Guard against sticking of ground-glass joint due to strong alkaline.

Analytic Laboratory Methods

ANALYTE: ETHYLENEDIAMINE. MATRIX: AIR. PROCEDURE: GAS CHROMATOGRAPHY ANALYSIS. RANGE: 0.2-7 MG/SAMPLE. PRECISION: 2-8% (ANALYTICAL).
ANALYTE: ALIPHATIC AMINES; MATRIX: AIR; RANGE: 1-2400 MG/CU M IN 10-LITER SAMPLE OF AIR; PROCEDURE: GC. /ALIPHATIC AMINES/
NIOSH Method 2540. Determination of Ethylenediamine by High Performance Liquid Chromatography with UV Detection. This method is applicable to air samples for the determination of ethylenediamine. The detection limit is 0.050 mg/cu m.
A METHOD FOR MONITORING EXPOSURE TO ETHYLENEDIAMINE (EDA) IN THE OCCUPATIONAL ENVIRONMENT IS DESCRIBED. ANALYSIS IS BY GAS CHROMATOGRAPHY. THE METHOD IS SENSITIVE TO 200 MUG/ML EDA AND CAN DETECT 1.0 PPM EDA IN SAMPLES COLLECTED FOR 4.5 HR AT A 300 CU CM/MIN FLOW.
For more Analytic Laboratory Methods (Complete) data for ETHYLENEDIAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ethylenediamine was determined in plasma and urine of a volunteer after oral and iv admin of aminophylline, using reversed-phase high pressure liq chromatography (HPLC) with UV detection. The lower limit of detection is 0.05 mug/mL.

Storage Conditions

Outside or detached storage is preferred. Avoid oxidizing materials, acids, and sources of halogens. Store in a cool, dry, well-ventilated location.

Interactions

Ethylenediamine (EDA) (31.6-1000 mg/kg, ip) inhibited the convulsive effects of pentylenetetrazol (100 mg/kg, ip) in mice. EDA (100-1000 mg/kg, ip) incr the convulsion threshold to the iv infusion of 3 convulsants in the order pentylenetetrazol > bicuculline > strychnine.
A 37-yr-old pt sensitized to ethylenediamine by topical use of a steroid cream for scaly rash, developed an itchy morbilliform rash affecting the whole body following piperazine citrate therapy for threadworms.

Dates

Modify: 2023-08-15

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